molecular formula C29H23IN2Se B15137670 2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide

2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide

Cat. No.: B15137670
M. Wt: 605.4 g/mol
InChI Key: ZCRNLZLTEBHQQD-UHFFFAOYSA-M
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Description

2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide is a complex organic compound that combines the structural features of carbazole and benzoselenazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can target the benzoselenazole ring, potentially leading to the formation of selenol derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, which is crucial for its role in organic electronics.

    Biological Interactions: In medicinal chemistry, the compound can interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    9-Benzylcarbazole: Shares the carbazole moiety but lacks the benzoselenazole component.

    3-Methyl-1,3-benzoselenazole: Contains the benzoselenazole ring but not the carbazole moiety.

    Carbazole-quinone Derivatives: Result from the oxidation of carbazole and share some electronic properties.

Uniqueness

2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide is unique due to the combination of carbazole and benzoselenazole structures, which imparts distinct electronic and biological properties not found in the individual components .

Properties

Molecular Formula

C29H23IN2Se

Molecular Weight

605.4 g/mol

IUPAC Name

2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide

InChI

InChI=1S/C29H23N2Se.HI/c1-30-27-13-7-8-14-28(27)32-29(30)18-16-21-15-17-26-24(19-21)23-11-5-6-12-25(23)31(26)20-22-9-3-2-4-10-22;/h2-19H,20H2,1H3;1H/q+1;/p-1

InChI Key

ZCRNLZLTEBHQQD-UHFFFAOYSA-M

Isomeric SMILES

C[N+]1=C([Se]C2=CC=CC=C21)/C=C/C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-]

Canonical SMILES

C[N+]1=C([Se]C2=CC=CC=C21)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-]

Origin of Product

United States

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